2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid (HNO2) followed by intramolecular cyclization to yield the desired pyrimido[5,4-e][1,2,4]triazine derivatives . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of DMF or by refluxing the hydrazinyluracil with DMF-DMA directly .
Industrial Production Methods
Industrial production methods for 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer activity and has been evaluated for its cytotoxic effects against human lung carcinoma (A549) cell lines. It is also being explored for its antiviral, antibacterial, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to induce DNA damage in poorly oxygenated tumor cells, leading to cell death . It also inhibits certain enzymes and proteins involved in cell proliferation and survival, contributing to its anticancer effects.
Comparison with Similar Compounds
1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine can be compared with other similar compounds, such as:
Pyrimido[5,4-e][1,2,4]triazines: These compounds share a similar core structure and exhibit comparable biological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidines: These compounds also possess a fused ring structure and are known for their enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These derivatives are explored for their potential as CDK2 inhibitors and anticancer agents.
The uniqueness of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine lies in its specific molecular interactions and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Biological Activity
2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, particularly focusing on its cytotoxicity, antiproliferative effects, and potential mechanisms of action.
Chemical Structure and Synthesis
The compound belongs to the class of pyrimidine derivatives and features a unique triazine core. Its synthesis often involves multistep reactions, including condensation processes that yield various derivatives with enhanced biological properties. Recent studies have highlighted methods for synthesizing fluorinated variants that exhibit improved activity against various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, revealing its potential as an anticancer agent and its effects on cell viability and apoptosis.
Cytotoxicity and Antiproliferative Effects
- Cytotoxicity : The compound has shown significant cytoprotective effects against toxic agents such as rotenone. For instance, derivatives of pyrimido[5,4-e][1,2,4]triazine have demonstrated a high CC50/EC50 ratio, indicating their potential for therapeutic applications in neuroprotection .
- Antiproliferative Activity : The antiproliferative effects were assessed using various cancer cell lines (e.g., MGC-803). Compounds bearing a 1,2,3-triazole moiety exhibited enhanced inhibitory activity compared to non-triazole counterparts. Specifically, certain derivatives were found to induce apoptosis via mitochondrial pathways by modulating the expression of apoptosis-related proteins such as Bax and Cleaved-Caspase .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Induction of Apoptosis : Studies have shown that the compound can arrest the cell cycle at the G2/M phase and induce apoptotic morphological changes in treated cancer cells. This was evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
- Cell Cycle Arrest : The ability to halt cell cycle progression is crucial for its anticancer properties. The compound's interaction with cellular mechanisms suggests it may serve as a lead compound for developing new chemotherapeutic agents .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
Properties
CAS No. |
21309-00-2 |
---|---|
Molecular Formula |
C6H6N8 |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine |
InChI |
InChI=1S/C6H6N8/c7-6(8)13-4-3-5(11-1-10-4)14-12-2-9-3/h1-2H,(H4,7,8,10,11,13,14) |
InChI Key |
RRFZJUBCRMSSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=CN=C2N=C(N)N)N=N1 |
Origin of Product |
United States |
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